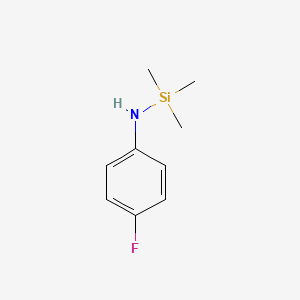
Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl-: is an organosilicon compound characterized by the presence of a silicon-nitrogen bond. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The incorporation of a fluorophenyl group and trimethylsilyl group enhances its reactivity and stability, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- typically involves the reaction of trimethylsilylamine with 4-fluorophenyl derivatives under controlled conditions. One common method includes the use of 4-fluorophenyl isocyanate as a starting material, which reacts with trimethylsilylamine in the presence of a catalyst such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for industrial applications .
化学反应分析
Types of Reactions: Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often require catalysts or specific conditions like elevated temperatures
Major Products:
Oxidation: Silanol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted silanamine derivatives depending on the nucleophile used
科学研究应用
Chemistry: Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is used as a precursor in the synthesis of advanced materials, including polymers and ceramics. Its unique reactivity allows for the creation of novel compounds with tailored properties for specific applications .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its ability to form stable bonds with biological macromolecules makes it valuable in the development of pharmaceuticals and diagnostic agents .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry, particularly in the design of drugs targeting specific enzymes and receptors. Its fluorophenyl group enhances the binding affinity and selectivity of these drugs .
Industry: In the industrial sector, Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is used in the production of high-performance coatings, adhesives, and sealants. Its stability and reactivity make it suitable for applications requiring durable and resistant materials .
作用机制
The mechanism by which Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- exerts its effects involves the interaction of its functional groups with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with aromatic residues in proteins, while the trimethylsilyl group provides steric hindrance and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2,4-Disubstituted arylthiazoles
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile derivatives
Comparison: Compared to similar compounds, Silanamine, N-(4-fluorophenyl)-1,1,1-trimethyl- is unique due to its combination of a fluorophenyl group and a trimethylsilyl group. This combination provides enhanced reactivity and stability, making it more versatile in various applications. Additionally, its ability to undergo a wide range of chemical reactions further distinguishes it from other similar compounds .
属性
IUPAC Name |
4-fluoro-N-trimethylsilylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRXBXFNKZDHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20783747 |
Source


|
| Record name | N-(4-Fluorophenyl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33407-00-0 |
Source


|
| Record name | N-(4-Fluorophenyl)-1,1,1-trimethylsilanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20783747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

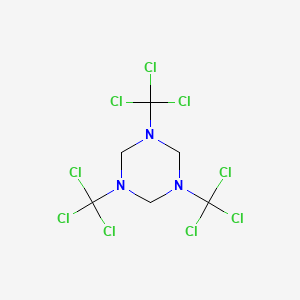
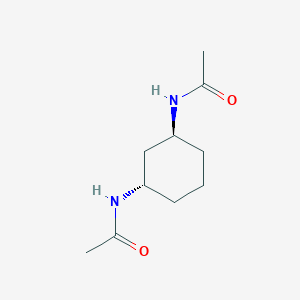
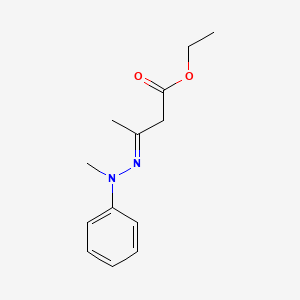
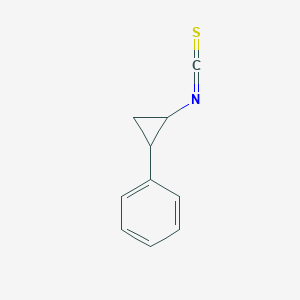
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
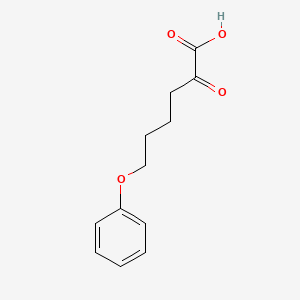
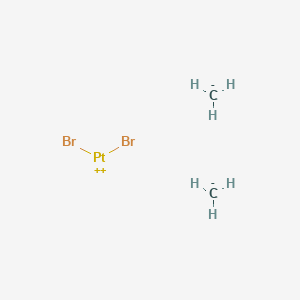
![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
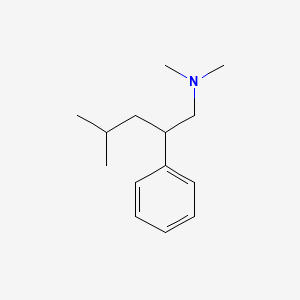

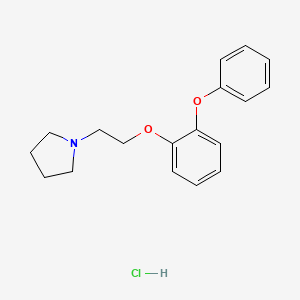
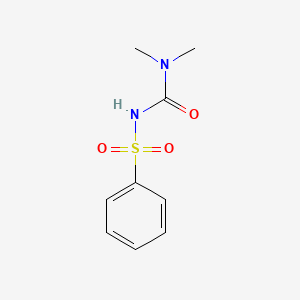
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
